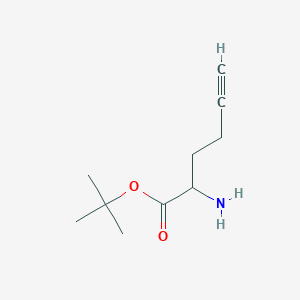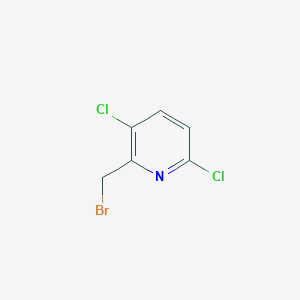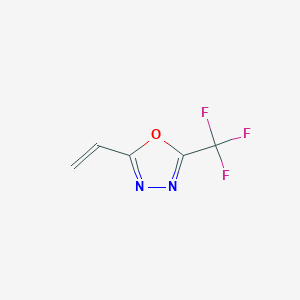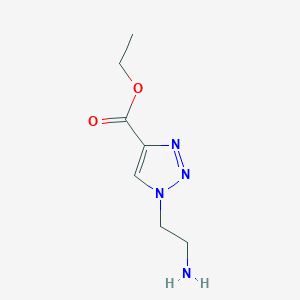
2,9-Phenanthroline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Phenanthroline dihydrochloride is a chemical compound derived from phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry. The dihydrochloride form enhances its solubility in water, broadening its range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-phenanthroline dihydrochloride typically involves the reaction of 2,9-dichlorophenanthroline with hydrochloric acid. This process can be carried out under reflux conditions to ensure complete conversion. The reaction is as follows: [ \text{C}{12}\text{H}{6}\text{Cl}{2}\text{N}{2} + 2\text{HCl} \rightarrow \text{C}{12}\text{H}{8}\text{N}_{2}\cdot2\text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2,9-Phenanthroline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrolines, which can be further utilized in coordination chemistry and material science .
Aplicaciones Científicas De Investigación
2,9-Phenanthroline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, it is used to study metal ion interactions with biomolecules.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of 2,9-phenanthroline dihydrochloride primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their activity . In catalysis, its metal complexes can facilitate various chemical transformations by stabilizing reactive intermediates .
Comparación Con Compuestos Similares
1,10-Phenanthroline: Similar in structure but differs in the position of nitrogen atoms.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different structural features.
Uniqueness: 2,9-Phenanthroline dihydrochloride is unique due to its specific substitution pattern, which can influence the geometry and stability of its metal complexes. This makes it particularly useful in applications where specific coordination environments are required .
Propiedades
Fórmula molecular |
C12H10Cl2N2 |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
2,9-phenanthroline;dihydrochloride |
InChI |
InChI=1S/C12H8N2.2ClH/c1-2-10-4-6-14-8-12(10)11-7-13-5-3-9(1)11;;/h1-8H;2*1H |
Clave InChI |
HXAQVQPBBAFZDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NC=C2)C3=C1C=CN=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)

![N-(4-methoxyphenyl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B13580477.png)





![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
aminedihydrochloride](/img/structure/B13580530.png)

